3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, piperazine, sulfonyl, and carboxamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and sulfonyl groups. The final step involves the attachment of the 2,5-dimethylphenyl group to the piperazine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or piperazine moiety.
Scientific Research Applications
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s sulfonyl and carboxamide groups are particularly important for binding to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: shares similarities with other piperazine and thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3S3 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H25N3O3S3/c1-16-5-6-17(2)19(14-16)24-8-10-25(11-9-24)31(27,28)20-7-13-30-21(20)22(26)23-15-18-4-3-12-29-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26) |
InChI Key |
VFAJBGRIKOSURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.